

physical and chemical properties of N1,N2-Dimesitylethane-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N1,N2-Dimesitylethane-1,2-diamine**

Cat. No.: **B174270**

[Get Quote](#)

An In-depth Technical Guide to N1,N2-Dimesitylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **N1,N2-Dimesitylethane-1,2-diamine**, a versatile chiral diamine. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Core Physical and Chemical Properties

N1,N2-Dimesitylethane-1,2-diamine, also known as N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine, is a white to yellow crystalline solid.^[1] Its bulky mesityl groups confer unique steric and electronic properties, making it a valuable ligand in asymmetric catalysis.^[2]

Physical Properties

A summary of the key physical properties of **N1,N2-Dimesitylethane-1,2-diamine** is presented in the table below.

Property	Value	Reference(s)
CAS Number	134030-21-0	[3]
Molecular Formula	C ₂₀ H ₂₈ N ₂	[3]
Molecular Weight	296.45 g/mol	[3]
Appearance	White to Yellow powder to crystal	[1]
Melting Point	39.0 to 43.0 °C	[1]
Boiling Point	471.5 °C at 760 mmHg (Predicted)	[3]
Density	1.033 g/cm ³ (Predicted)	[3]
pKa	5.28 ± 0.50 (Predicted)	[3]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere	[3]

Chemical Properties and Identifiers

The chemical properties and various identifiers for **N1,N2-Dimesitylethane-1,2-diamine** are detailed in the following table.

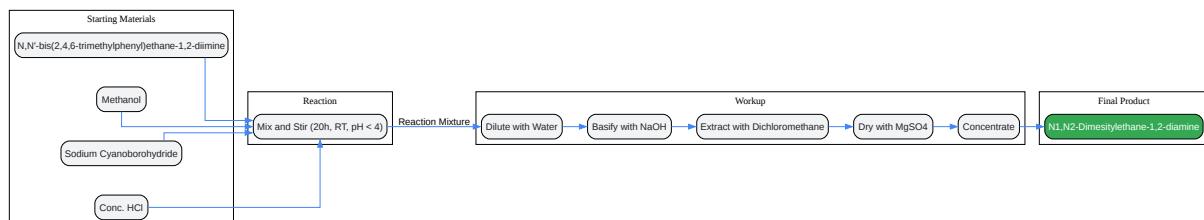
Property/Identifier	Value	Reference(s)
IUPAC Name	N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine	[3]
Synonyms	N,N'-Bis(2,4,6-trimethylphenyl)ethylenediamine, N,N'-Dimesityl-1,2-ethanediamine	[1]
InChI	InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3	[3]
Canonical SMILES	CC1=CC(=C(C(=C1)C)NCCN2=C(C=C(C=C2C)C)C)C	[3]
Purity	>98.0% (HPLC)	[1]
Solubility	Insoluble in water.	[4]

Experimental Protocols

Synthesis of N1,N2-Dimesitylethane-1,2-diamine

A general and efficient method for the synthesis of **N1,N2-Dimesitylethane-1,2-diamine** involves the reduction of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine.[3]

Materials:


- N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (13 mmol)
- Methanol (100 mL)
- Sodium cyanoborohydride (NaCNBH3) (78 mmol)
- Concentrated hydrochloric acid

- Water
- Sodium hydroxide solution
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- In a 300 mL round-bottomed flask, dissolve N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (3.8 g, 13 mmol) in methanol (100 mL).
- Add sodium cyanoborohydride (4.92 g, 78 mmol) to the solution.
- Carefully add concentrated hydrochloric acid dropwise to maintain the pH of the reaction mixture below 4.
- Stir the reaction at room temperature for 20 hours.
- Upon completion of the reaction, dilute the solution with 50 mL of water.
- Adjust the pH to be alkaline using a sodium hydroxide solution.
- Extract the product with dichloromethane.
- Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **N1,N2-Dimesitylethane-1,2-diamine**.

This procedure typically results in a high yield of the desired product (around 95%).[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N1,N2-Dimesitylethane-1,2-diamine**.

Purification and Characterization

The crude product from the synthesis can be purified by standard laboratory techniques. The provided synthesis protocol includes an extractive workup and concentration, which yields a product with high purity.^[3] Further purification, if necessary, can be achieved through recrystallization or column chromatography.

The characterization of **N1,N2-Dimesitylethane-1,2-diamine** is typically performed using modern analytical methods. Commercial suppliers confirm the structure and purity of the compound using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the proton and carbon environments.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
[\[1\]](#)

Applications and Relevance to Drug Development

While direct applications in drug development or specific signaling pathways have not been prominently reported in the literature, the core utility of **N1,N2-Dimesitylethane-1,2-diamine** lies in its role as a chiral ligand in asymmetric synthesis.[\[2\]](#) This is of significant relevance to the pharmaceutical industry for the following reasons:

- Enantioselective Catalysis: The synthesis of chiral drugs often requires enantiomerically pure starting materials and intermediates. Chiral ligands like **N1,N2-Dimesitylethane-1,2-diamine** can be complexed with transition metals to form catalysts that facilitate reactions with high stereoselectivity.[\[2\]](#)
- Synthesis of Complex Molecules: The steric bulk of the mesityl groups can create a specific chiral environment around the metal center, influencing the stereochemical outcome of a reaction. This is crucial for the synthesis of complex molecules with multiple stereocenters, a common feature in many pharmaceuticals.

The logical relationship of its application is illustrated below.

N1,N2-Dimesitylethane-1,2-diamine

is a

Chiral Ligand

forms

Asymmetric Catalyst

enables

Enantioselective Synthesis

produces

Pharmaceuticals / Chiral Drugs

[Click to download full resolution via product page](#)

Caption: Application logic of **N1,N2-Dimesitylethane-1,2-diamine**.

Safety Information

N1,N2-Dimesitylethane-1,2-diamine is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment such as gloves and safety glasses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. N1,N2-Dimesitylethane-1,2-diamine | lookchem [lookchem.com]
- 3. N,N'-Bis(2,4,6-trimethylphenyl)ethylenediamine | 134030-21-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [physical and chemical properties of N1,N2-Dimesitylethane-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174270#physical-and-chemical-properties-of-n1-n2-dimesitylethane-1-2-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com